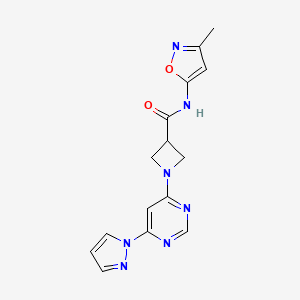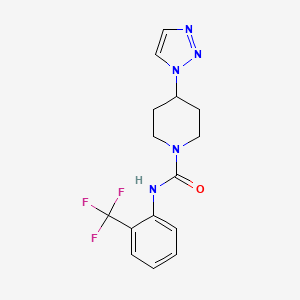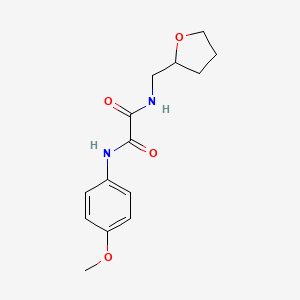
N'-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N'-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as a methoxyphenyl group and an amide linkage. For instance, the paper titled "A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide" analyzes a compound with a methoxyphenyl group and an amide bond, which shares some structural similarities with the compound .
Synthesis Analysis
The synthesis of this compound is not detailed in the provided papers. However, the synthesis of related compounds typically involves the formation of an amide bond between an acid and an amine. In the context of the papers provided, the synthesis methods for similar compounds could involve acylation reactions under controlled conditions to ensure the formation of the desired amide linkage .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using X-ray diffraction techniques. For example, the paper on the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provides detailed crystallographic data and discusses the molecular geometry as determined by X-ray diffraction . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the potential reactivity and interactions of the compound.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structural features to this compound can be inferred from studies on their molecular electrostatic potential (MEP) and potential energy surface (PES) scans. These theoretical calculations can predict how the molecule might interact with other chemical species, which is essential for understanding its behavior in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like this compound can be deduced from experimental and computational studies. The paper on the 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide discusses the compound's electronic properties, such as HOMO and LUMO energies, and thermodynamic properties, which were calculated using density functional theory (DFT). These properties are indicative of the compound's stability and reactivity. Additionally, the antioxidant properties of the compound were evaluated using the DPPH free radical scavenging test, which is a measure of its potential as an antioxidant .
Wissenschaftliche Forschungsanwendungen
Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives
Oxamide derivatives, including compounds structurally related to N'-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide, exhibit intramolecular hydrogen bonding that stabilizes their structure. A study detailed the synthesis and investigation of symmetric and non-symmetric oxamides, demonstrating the importance of hydrogen bonding in determining their molecular conformation and stability (Martínez-Martínez et al., 1998).
Anticancer Activities of Oxamide Derivatives
Oxamide derivatives have been explored for their potential anticancer activities. Research into dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands showed that these compounds exhibit in vitro anticancer activities against selected tumor cell lines. The study highlights the potential of oxamide derivatives in the development of new anticancer agents (Zheng et al., 2015).
Synthesis and Characterization of Oxamide Derivatives
The synthesis and characterization of oxamide derivatives have been a focus of research, aiming to understand their chemical properties and potential applications. Studies have explored the synthesis of new compounds and their structural characterization, providing a foundation for further exploration of their applications in various fields (Bacchi et al., 2005).
Role in Neurological and Gastrointestinal Research
Oxamide derivatives have been studied for their potential role in neurological and gastrointestinal research. For example, the effects of certain oxamide derivatives on the frog neuromyal junction were investigated, revealing insights into their mechanism of action and potential therapeutic applications (Karczmar et al., 1965).
Environmental Impact Studies
The environmental behavior and impact of oxamide derivatives, such as their breakdown product formation in aquatic systems, have also been subjects of study. These investigations provide valuable information on the environmental fate of these compounds and their potential ecological effects (Graham et al., 1999).
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-6-4-10(5-7-11)16-14(18)13(17)15-9-12-3-2-8-20-12/h4-7,12H,2-3,8-9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIGGIYWJCNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

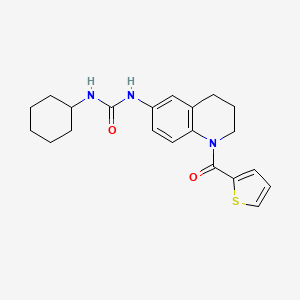
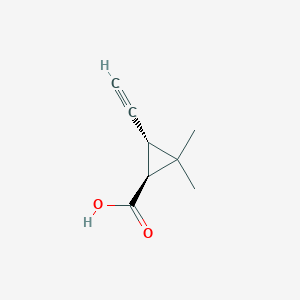
![N-(3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2533146.png)
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)
![Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2533151.png)
![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)
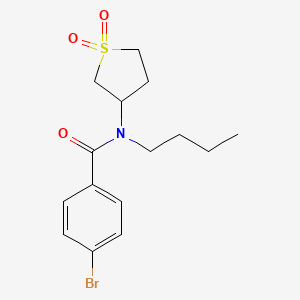
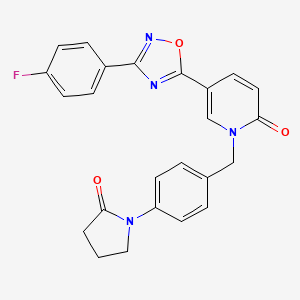

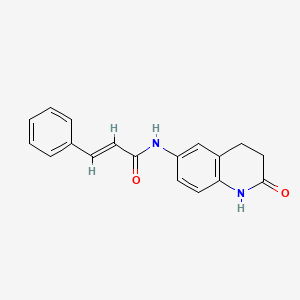
![3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2533159.png)
